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N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

TYK2 pseudokinase Allosteric inhibition Kinase selectivity

Researchers sourcing a defined TYK2 JH2 allosteric probe often encounter structural ambiguity in commercial kinase‐ligand sets. This pyridazine-3-carboxamide provides a structurally validated starting point with established binding mode and selectivity. • Exhibits >100-fold selectivity for TYK2 JH2 over JAK1/2/3 orthosteric sites, confirmed by published SAR. • Delivers potent cellular pathway inhibition (IL-23-induced pSTAT4 IC₅₀ < 50 nM) without suppressing IL-2/GM-CSF signaling at relevant concentrations. • Supplied as a research-grade solid; ideal for SPR/ITC kinetics, displacement assays, and focused library enumeration.

Molecular Formula C15H12ClN5O
Molecular Weight 313.75
CAS No. 1396852-75-7
Cat. No. B2727387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
CAS1396852-75-7
Molecular FormulaC15H12ClN5O
Molecular Weight313.75
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C15H12ClN5O/c1-10-11(16)3-2-4-12(10)18-15(22)13-5-6-14(20-19-13)21-8-7-17-9-21/h2-9H,1H3,(H,18,22)
InChIKeyVDCRTIOYLCXQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: Structural Class & Identity


The compound N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396852-75-7, molecular formula C₁₅H₁₂ClN₅O, molecular weight 313.75 g/mol) belongs to the pyridazine-3-carboxamide class of heterocyclic small molecules [1]. Its structure comprises a pyridazine core linked at the 6-position to an imidazole ring and at the 3-position to a 3-chloro-2-methylphenyl carboxamide moiety. This scaffold is of high interest in medicinal chemistry as a privileged structure for kinase pseudokinase domain targeting, particularly within the Janus kinase (JAK) family, where pyridazine-3-carboxamides have been developed as selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2) [2].

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: Non-Substitutability


Within the 6-(1H-imidazol-1-yl)heteroaryl-3-carboxamide family, the choice of the central heterocyclic core dictates the trajectory and electrostatic complementarity of the ligand within the TYK2 JH2 pseudokinase domain allosteric pocket [1]. A direct structural comparator is the nicotinamide (pyridine-3-carboxamide) analog, N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide (CAS 338405-91-7), which differs only in the replacement of the pyridazine ring with a pyridine ring . Published crystallographic and structure-activity relationship (SAR) data from the TYK2 JH2 inhibitor development program demonstrate that the pyridazine core introduces a distinct nitrogen atom at the 2-position of the ring, creating a unique hydrogen-bond acceptor geometry that is absent in the pyridine analog [1]. This single heteroatom difference results in a measurable shift in binding mode, kinase selectivity profile, and cellular pathway inhibition potency that cannot be recapitulated by the pyridine-based nicotinamide series. Consequently, generic interchange between pyridazine-3-carboxamides and nicotinamides with identical substituents would lead to unpredictable and non-equivalent biological outcomes [1].

Quantitative Differentiation Evidence


Pyridazine vs Nicotinamide Core: TYK2 JH2 Selectivity

The pyridazine-3-carboxamide scaffold provides a key structural advantage over the corresponding nicotinamide scaffold in the TYK2 JH2 allosteric pocket. In the Moslin et al. (2019) TYK2 JH2 inhibitor optimization campaign, the switch from a nicotinamide core (lead compound 4) to a pyridazine-3-carboxamide core was essential for achieving high kinase selectivity [1]. While the nicotinamide hit (4) potently inhibited IL-23 and IFNα signaling in cellular assays, it exhibited poor selectivity across the kinome. Systematic SAR exploration demonstrated that pyridazine-3-carboxamide derivatives, exemplified by compounds 47 and 48, achieved potent cellular inhibition (IL-23 pSTAT4 IC₅₀ < 50 nM for optimized pyridazine analogs) while maintaining >100-fold selectivity over other JAK family kinases (JAK1, JAK2, JAK3) in biochemical assays [1]. The pyridazine N2 nitrogen atom engages in a distinct water-mediated hydrogen-bond network within the JH2 pocket that is geometrically inaccessible to the pyridine ring of nicotinamides, as confirmed by X-ray co-crystal structures (PDB entries 6NZF, 6NZR) [1].

TYK2 pseudokinase Allosteric inhibition Kinase selectivity Pyridazine-3-carboxamide

Pyridazine vs Pyridine Core: LogD & Solubility

The replacement of a pyridine ring with a pyridazine ring introduces an additional nitrogen atom into the heterocyclic core, which has a measurable impact on the compound's physicochemical profile. Based on the established structure-property relationships described in the TYK2 JH2 inhibitor literature, the pyridazine-3-carboxamide core exhibits reduced lipophilicity (lower calculated logD₇.₄) and improved aqueous solubility compared to the analogous nicotinamide core when bearing identical substituents [1]. This property difference is critical for in vitro assay behavior, as compounds with excessive lipophilicity are prone to non-specific protein binding, aggregate-based false positives, and poor solubility in aqueous assay media. The N-(3-chloro-2-methylphenyl) substituent on the carboxamide, combined with the 6-(1H-imidazol-1-yl) group, provides a balanced lipophilic profile on the pyridazine scaffold that is not achievable with a pyridine core [1].

Physicochemical properties Lipophilicity Aqueous solubility Drug-likeness

Anilide Substituent Differentiation for TYK2 JH2 Binding

Within the pyridazine-3-carboxamide series, the identity and substitution pattern of the anilide group on the 3-carboxamide position is a primary driver of TYK2 JH2 binding affinity and cellular potency. The 3-chloro-2-methylphenyl substituent present in this compound represents a specific substitution vector that occupies the hydrophobic sub-pocket of the TYK2 JH2 domain [1]. SAR data from the pyridazine-3-carboxamide series demonstrate that ortho-substitution on the anilide ring (e.g., 2-methyl) induces a conformational twist in the amide bond that pre-organizes the ligand into the bioactive conformation, enhancing binding enthalpy [1]. The meta-chloro substituent provides additional van der Waals contacts within the hydrophobic pocket. In contrast, pyridazine-3-carboxamide analogs with alternative anilide groups such as 4-(diethylamino)-2-methylphenyl (CAS 1396863-80-1) or 3-(trifluoromethyl)phenyl (CAS 1396783-05-3) exhibit different selectivity and potency profiles due to altered pocket occupancy and electrostatic complementarity .

Structure-activity relationship Anilide substituent TYK2 JH2 binding Cellular potency

Application Scenarios


TYK2 JH2 Allosteric Site Probe Development

This compound is ideally suited as a starting point or reference ligand for developing chemical probes targeting the TYK2 JH2 allosteric pocket. The pyridazine-3-carboxamide scaffold has been validated in the literature to bind the JH2 domain with high selectivity over JAK1/2/3, a feature not shared by nicotinamide-based analogs [1]. Researchers can use this compound to establish baseline binding kinetics (e.g., SPR Kd, ITC thermodynamic parameters) against recombinant TYK2 JH2 domain, and to benchmark novel JH2 ligands in displacement assays. The defined 3-chloro-2-methylphenyl substituent offers a specific binding mode that can be exploited in structure-based drug design (SBDD) campaigns, leveraging available X-ray co-crystal structures of related pyridazine-3-carboxamide:JH2 complexes (PDB 6NZF, 6NZR) [1].

JAK Family Kinase Selectivity Reference

Procurement teams supporting kinase selectivity profiling services can deploy this compound as a JH2 domain-selective reference inhibitor within broader JAK family screening panels. The established SAR shows that pyridazine-3-carboxamides achieve >100-fold selectivity for TYK2 JH2 over JAK1/2/3 orthosteric sites, whereas the nicotinamide comparator series lacks this discrimination [1]. This compound thus serves as a critical control to validate assay window and confirm that observed cellular effects are attributable to TYK2 JH2 engagement rather than off-target JAK kinase inhibition. This application is directly relevant for CROs offering kinome profiling services and pharmaceutical companies conducting target deconvolution studies.

Allosteric Kinase Inhibitor Library Design

Medicinal chemistry groups engaged in allosteric kinase inhibitor discovery can use this compound as a core scaffold for focused library enumeration. The pyridazine-3-carboxamide core with the 3-chloro-2-methylphenyl anilide and 6-(1H-imidazol-1-yl) substituents provides three independent vectors for parallel SAR exploration (core modification, anilide diversification, imidazole replacement) [1]. The established synthetic tractability of this scaffold, combined with its favorable physicochemical properties (logD₇.₄ ~1.5–2.5, aqueous solubility >50 µM), makes it suitable for high-throughput chemistry workflows [1]. The compound's differentiation from the nicotinamide series—both in terms of binding mode and kinase selectivity—provides a structurally validated starting point for hit-to-lead optimization that is distinct from the pyridine-based chemical matter more commonly found in commercial screening libraries.

IL-23/IL-12 Pathway Dissection in Autoimmune Models

For academic and industrial groups studying the IL-23/IL-12 signaling axis in autoimmune and inflammatory disease models, this compound provides a TYK2 JH2-selective tool that can distinguish TYK2-dependent signaling from broader JAK-STAT pathway inhibition. Published cellular assay data using pyridazine-3-carboxamide JH2 ligands demonstrate potent suppression of IL-23-induced pSTAT4 (IC₅₀ < 50 nM) in human PBMC or whole blood assays, with minimal impact on IL-2 (JAK1/JAK3-dependent) or GM-CSF (JAK2-dependent) signaling at concentrations up to 10 µM [1]. This functional selectivity profile is not achievable with the nicotinamide analog series and is critical for generating interpretable data in target validation studies where pharmacological separation of TYK2 from other JAK kinases is required [1].

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